molecular formula C21H26N6 B6457101 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549029-40-3

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No. B6457101
CAS RN: 2549029-40-3
M. Wt: 362.5 g/mol
InChI Key: CMDCBOQFDUJJQK-UHFFFAOYSA-N
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Description

The compound “6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile” is related to a series of compounds that have been evaluated for their anti-tubercular activity . These compounds were designed and synthesized as potential anti-tubercular agents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound has garnered attention due to its potential as a drug candidate. Researchers are investigating its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDK4 and CDK6). These kinases play crucial roles in cell cycle regulation, making them attractive targets for cancer therapy. The compound’s unique structure may contribute to its selectivity and efficacy in inhibiting CDKs, which are often dysregulated in cancer cells .

Antitubercular Activity

In recent studies, derivatives of this compound have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Researchers are exploring the potential of these derivatives as novel agents to combat tuberculosis, a global health concern. The compound’s structural features may influence its interaction with essential bacterial enzymes, making it a promising avenue for further investigation .

Organic Synthesis and Catalysis

The tert-butyl group in this compound makes it an interesting building block for organic synthesis. For instance:

properties

IUPAC Name

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-21(2,3)17-12-19(25-20(24-17)16-5-6-16)27-10-8-26(9-11-27)18-7-4-15(13-22)14-23-18/h4,7,12,14,16H,5-6,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDCBOQFDUJJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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